molecular formula C21H18FN5O5S B1684348 RO5126766 CAS No. 946128-88-7

RO5126766

货号: B1684348
CAS 编号: 946128-88-7
分子量: 471.5 g/mol
InChI 键: LMMJFBMMJUMSJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿伏替尼是一种新型的小分子抑制剂,靶向 Ras-Raf-MEK-ERK 信号通路。它正在开发作为多种癌症的潜在治疗方法,包括低级别浆液性卵巢癌。 阿伏替尼以其抑制 MEK 激酶活性的能力而闻名,同时还阻止了上游 RAF 对 MEK 的补偿性重新激活,使其成为癌症治疗中很有希望的候选药物 .

科学研究应用

阿伏替尼具有广泛的科学研究应用,包括:

作用机制

阿伏替尼通过特异性靶向并抑制 Raf 和 MEK 的激酶活性来发挥作用。这种抑制作用破坏了 Raf/MEK 介导的信号转导通路,导致肿瘤细胞增殖和存活的抑制。 该化合物诱导了 MEK 与 ARAF、BRAF 和 CRAF 的失活复合物,通过最大限度地抑制 RAS 通路,产生了更完整、更持久的抗肿瘤反应 .

生化分析

Biochemical Properties

RO5126766 plays a crucial role in biochemical reactions, particularly in the RAF/MEK signaling pathway . It interacts with key enzymes and proteins such as RAF and MEK . The nature of these interactions is inhibitory, with this compound preventing the phosphorylation of MEK by RAF, forming a stable RAF–MEK complex .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound induces G1 cell cycle arrest in melanoma cell lines with the BRAF V600E or NRAS mutation . This arrest is accompanied by the up-regulation of the cyclin-dependent kinase inhibitor p27 and down-regulation of cyclinD1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound is an allosteric inhibitor that binds directly to MEK and prevents its phosphorylation by RAF through the formation of a stable RAF–MEK complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the inhibitory effects of this compound on both pERK and pMEK in peripheral blood mononuclear cells (PBMCs) increase in a dose-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, significant decreases in [18 F]FDG uptake were detected in vivo on day 1 with 0.3 mg/kg and ex vivo on day 3 with 0.1 mg/kg this compound

Metabolic Pathways

This compound is involved in the RAF/MEK signaling pathway . It interacts with key enzymes in this pathway, including RAF and MEK

Transport and Distribution

It is known that this compound is a potent dual RAF-MEK inhibitor that has demonstrated significant clinical activity in various solid cancers , but the specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, require further study.

Subcellular Localization

Given that this compound is involved in the RAF/MEK signaling pathway , it is likely that it localizes to specific compartments or organelles where this pathway is active

准备方法

合成路线和反应条件

阿伏替尼的合成涉及多个步骤,从容易获得的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

阿伏替尼的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,并具有严格的质量控制措施,以确保最终产品的稳定性和安全性。 在工业环境中,通常使用自动化反应器和连续流系统来提高生产能力 .

化学反应分析

反应类型

阿伏替尼会经历各种化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括具有修饰官能团的阿伏替尼的各种衍生物,可以进一步探索其生物活性 .

相似化合物的比较

类似化合物

阿伏替尼的独特性

阿伏替尼的独特之处在于其双重作用机制,既抑制 MEK 激酶活性,又抑制上游 RAF 对 MEK 的补偿性重新激活。 这种双重抑制导致对 Ras-Raf-MEK-ERK 信号通路的更有效抑制,使其成为联合治疗的有希望的候选药物,并克服了癌症治疗中的耐药机制 .

属性

IUPAC Name

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-4-methyl-7-pyrimidin-2-yloxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O5S/c1-12-15-5-4-14(31-21-25-7-3-8-26-21)11-17(15)32-20(28)16(12)10-13-6-9-24-19(18(13)22)27-33(29,30)23-2/h3-9,11,23H,10H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMJFBMMJUMSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O5S
Record name Avutometinib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Avutometinib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946128-88-7
Record name RO-5126766 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946128887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5126766 free base
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avutometinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D4252V97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RO5126766
Reactant of Route 2
Reactant of Route 2
RO5126766
Reactant of Route 3
Reactant of Route 3
RO5126766
Reactant of Route 4
RO5126766
Reactant of Route 5
Reactant of Route 5
RO5126766
Reactant of Route 6
RO5126766

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。